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Profile Comparison: Gedatolisib vs. Omipalisib

Feature

Gedatolisib (PF-04691502)

Omipalisib (GSK2126458)

Primary Target

Key Molecular Activities

Reported
Mitochondrial/Energetic
Effects

Key Differentiating claim

Clinical Status (as of 2025)

Pan-PI3K/mTOR dual inhibitor [1]
[2]

Potent, nanomolar inhibition of all
Class | PI3K isoforms, mTORC1,
and mTORC2 [1].

More effectively reduces oxygen
consumption, glucose
consumption, and lactate
production than single-node
inhibitors [1].

Noted for balanced potency

across all its targets [1].

Phase 3 trials for HR+/HER2-
breast cancer (VIKTORIA-1 & 2)

Pan-PI3K/mTOR dual inhibitor [3]
[4]

Potent inhibitor of PI3Ka, 8, B, v,
and mTORC1/C2 [4].

Information specific to
mitochondrial inhibition from
search results is limited.

In a preclinical screen, it was a top
candidate for inhibiting
schwannoma cell viability [4].

Preclinical research and early-
phase trials; development for solid
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Feature Gedatolisib (PF-04691502) Omipalisib (GSK2126458)

[2]. tumors appears limited due to
toxicity concerns [3] [4].

Mechanism of Action in the PAM Pathway

To understand their function, the following diagram illustrates the pathway these dual inhibitors target.

Gedatolisib and Omipalisib work in the cytoplasm to simultaneously block multiple nodes in the pro-growth

PI3BK/AKT/mTOR (PAM) signaling cascade [5] [6].
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A key advantage of this dual-inhibition strategy is overcoming compensatory feedback loops [5] [1]. For
example, when mTORCI1 is inhibited alone, it can relieve its inhibitory feedback on PI3K, leading to
pathway reactivation. By blocking both PI3K and mTOR simultaneously, these inhibitors can create a more

profound and sustained suppression of the entire signaling network [1].

Experimental Approaches for Mitochondrial Analysis

Since the search results lack a direct comparison of mitochondrial effects, here are established experimental

protocols you can use to conduct this analysis.

e Seahorse XF Analyzer: This is the gold-standard technology for profiling cellular metabolism in real-

time.

o Mitochondrial Stress Test: Measures key parameters of mitochondrial function by sequentially
injecting modulators. This allows you to calculate the Basal Respiration, ATP Production,
Maximal Respiration, and Proton Leak in cells treated with the inhibitors [1] [7].

o Glycolysis Stress Test: Injects glucose and inhibitors to measure the Glycolytic Rate and
Glycolytic Capacity, which is often linked to mitochondrial metabolic adaptations in cancer
cells [1].

¢ Metabolite Measurement

o Protocol: Use colorimetric or fluorometric commercial assay kits to quantify key metabolites in
cell culture supernatants or lysates.
o Measurable Outcomes:
= Glucose consumption and Lactate production are indicators of glycolytic flux [1].
= ATP/ADP ratio can reflect the cellular energy status.
= Aspartate levels, as mitochondrial respiration is crucial for aspartate synthesis; depletion
indicates electron transport chain impairment [3].

¢ Oxygen Consumption Rate (OCR)

o Protocol: Directly measure the OCR in treated cells using a Seahorse Analyzer or clark-type

oxygen electrode.
o Application: A direct reduction in OCR is a clear indicator of impaired mitochondrial oxidative

phosphorylation [1] [7].
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Interpretation and Future Research Directions

e Gedatolisib's Metabolic Impact: Current evidence shows Gedatolisib more effectively suppresses
oxygen consumption rate (OCR), glucose use, and lactate output compared to single-node
inhibitors like alpelisib or everolimus [1]. This suggests strong secondary mitochondrial inhibition
resulting from comprehensive PAM pathway shutdown.

e Omipalisib's Research Context: Omipalisib is recognized as a potent preclinical tool, but recent
literature focuses more on Gedatolisib's clinical progression. Its specific impact on mitochondrial
function is less documented in the provided search results.

e The Direct Comparison Gap: The lack of head-to-head studies means it's unclear if one compound
is inherently more potent against mitochondria. Differences in cellular context, genetic
backgrounds (e.g., PIK3CA or PTEN status), and off-target profiles could significantly influence
outcomes [3] [6].

To advance your research, I suggest:

¢ Designing a Direct Comparison: Use the experimental protocols above to test both inhibitors in
parallel under identical conditions in your relevant cell models.

¢ Investigating Synthetic Lethality: Explore whether these inhibitors create a metabolic
vulnerability in cells with specific mutations. For instance, PI3K inhibitor-resistant cells with
hyperactive mTORC1 show heightened sensitivity to mitochondrial inhibitors due to impaired
autophagy, a state known as "autophagy addiction” [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Gedatolisib shows superior potency and efficacy versus single ... [pmc.ncbi.nlm.nih.gov]
2. Functional Analysis of the PI3BK/AKT/mTOR Pathway ... [mdpi.com]

3. Targeting PI3K inhibitor resistance in breast cancer with ... [nature.com]

4. Omipalisib - an overview | ScienceDirect Topics [sciencedirect.com]

5. Recent Advances in Dual PI3BK/mTOR Inhibitors for Tumour ... [pmc.ncbi.nlm.nih.gov]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11153628/
https://www.smolecule.com/products/s548408?utm_src=pdf-body
https://www.smolecule.com/products/s548408?utm_src=pdf-body
https://www.nature.com/articles/s41392-025-02180-4
https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-024-02072-1
https://www.nature.com/articles/s41392-025-02180-4
https://www.smolecule.com/products/s548408?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11153628/
https://www.mdpi.com/1422-0067/26/12/5844
https://www.nature.com/articles/s41392-025-02180-4
https://www.sciencedirect.com/topics/medicine-and-dentistry/omipalisib
https://pmc.ncbi.nlm.nih.gov/articles/PMC9124774/
https://www.smolecule.com/products/s548408?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

6. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-

cancer.biomedcentral.com]

7. Metabolic Interventions in Tumor Immunity: Focus on Dual ... [mdpi.com]

To cite this document: Smolecule. [Omipalisib vs gedatolisib mitochondrial inhibition]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548408#omipalisib-vs-

gedatolisib-mitochondrial-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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